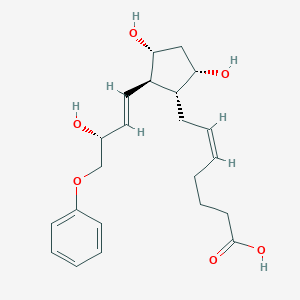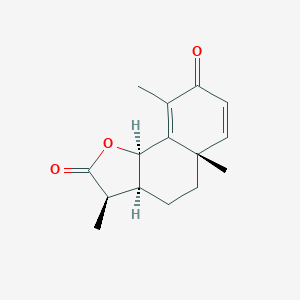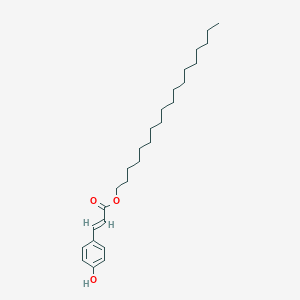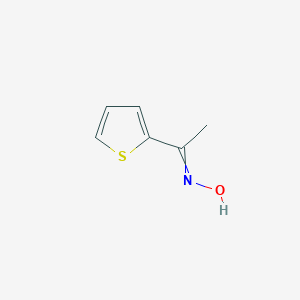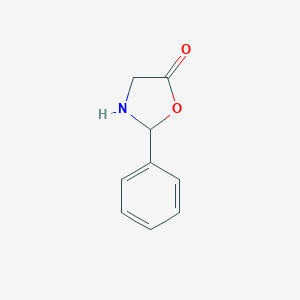
2-Phenyloxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyloxazolidin-5-one, also known as POX, is a heterocyclic organic compound that has been extensively studied in scientific research. POX has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-Phenyloxazolidin-5-one is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to stabilize the structure of proteins and increase their thermal stability. This compound has also been shown to inhibit the activity of certain enzymes and disrupt DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2-Phenyloxazolidin-5-one has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be purified by recrystallization. This compound also has a unique structure that makes it a valuable tool for studying the mechanisms of various biological processes. However, this compound also has some limitations. This compound can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 2-Phenyloxazolidin-5-one. One area of research is the development of novel this compound derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of this compound's interactions with biological molecules. Additionally, this compound could be used as a tool for studying the structure and function of various proteins and enzymes. Finally, this compound could be used in the development of new therapies for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a valuable tool for studying the mechanisms of various biological processes. This compound has a unique structure that makes it a valuable tool for studying the structure and function of various biological molecules. This compound has been used in various scientific research applications, including asymmetric synthesis, catalysis, and the study of protein folding and enzyme catalysis. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound could lead to the development of novel therapies for various diseases and a better understanding of the mechanisms of various biological processes.
Synthesis Methods
The synthesis of 2-Phenyloxazolidin-5-one involves the reaction of phenyl isocyanate and glyoxal in the presence of a base catalyst. The resulting product is this compound, which can be purified by recrystallization. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
2-Phenyloxazolidin-5-one has been used in various scientific research applications due to its unique structure and properties. This compound has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various compounds. This compound has also been used to study the mechanisms of various biological processes, including protein folding, enzyme catalysis, and DNA replication.
properties
CAS RN |
129119-93-3 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
InChI Key |
KZRYOPZDMMXEJC-UHFFFAOYSA-N |
SMILES |
C1C(=O)OC(N1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)OC(N1)C2=CC=CC=C2 |
synonyms |
5-Oxazolidinone,2-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



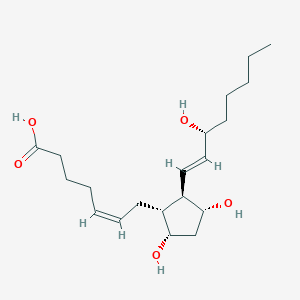
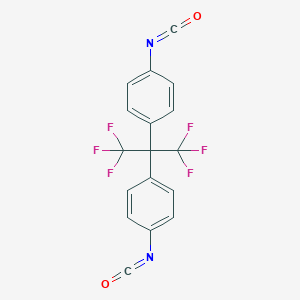
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)



